2-(4-{4-nitro-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]phenyl}piperazin-1-yl)ethan-1-ol
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Overview
Description
2-(4-{4-nitro-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]phenyl}piperazin-1-yl)ethan-1-ol is a complex organic compound featuring a piperazine ring, a nitro group, and a tetrazole moiety
Mechanism of Action
Target of Action
Tetrazole derivatives, which are part of this compound, play a very important role in medicinal and pharmaceutical applications . They are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .
Mode of Action
Tetrazoles are known to interact with various functional groups in the development of biologically active substances . They can form both aliphatic and aromatic heterocyclic compounds . The presence of free N-H causes the acidic nature of tetrazoles .
Biochemical Pathways
Tetrazoles are known to exhibit multiple reactivity . They can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that they may have unique pharmacokinetic properties.
Result of Action
Tetrazoles are known to be resistant to biological degradation , which could potentially result in prolonged effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tetrazoles are known to exhibit excellent thermal stabilities . They are also insensitive to impact, friction, and electrostatic discharge , suggesting that they can maintain their stability and efficacy under various environmental conditions.
Biochemical Analysis
Biochemical Properties
2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity . Additionally, the nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that can further interact with cellular biomolecules.
Cellular Effects
The effects of 2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism . In cancer cells, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol exerts its effects through several mechanisms. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzyme active sites, leading to enzyme inhibition . The nitro group can be reduced to form nitroso and hydroxylamine derivatives, which can further interact with cellular proteins and DNA, causing oxidative damage and triggering cell death pathways . Additionally, the piperazine ring can enhance the compound’s binding affinity to various biomolecules, increasing its overall efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade in the presence of strong acids or bases . Long-term studies have shown that the compound can induce sustained oxidative stress in cells, leading to chronic changes in cellular function and metabolism . These effects are particularly pronounced in in vitro cancer models, where prolonged exposure to the compound results in significant inhibition of cell growth and survival .
Dosage Effects in Animal Models
The effects of 2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, it can cause significant adverse effects, including liver and kidney damage, due to its ability to induce oxidative stress and disrupt normal cellular functions . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various reactive intermediates . These intermediates can further interact with cellular biomolecules, leading to changes in metabolic flux and metabolite levels . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, 2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . The compound’s lipophilic nature allows it to easily penetrate cell membranes and accumulate in lipid-rich tissues . Additionally, its interactions with plasma proteins can influence its bioavailability and overall distribution within the body .
Subcellular Localization
The subcellular localization of 2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it can interact with various enzymes and proteins . It can also accumulate in the mitochondria, leading to the generation of ROS and induction of oxidative stress . The presence of targeting signals and post-translational modifications can further influence its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-nitro-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]phenyl}piperazin-1-yl)ethan-1-ol typically involves multiple steps:
Formation of the Tetrazole Moiety: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions to form 1-phenyl-1H-1,2,3,4-tetrazole.
Sulfanyl Substitution: The tetrazole is then reacted with a suitable thiol to introduce the sulfanyl group.
Nitro Group Introduction: Nitration of the aromatic ring is performed using a mixture of concentrated nitric and sulfuric acids.
Piperazine Ring Formation: The nitro-substituted aromatic compound is then reacted with piperazine under controlled conditions.
Ethanolamine Addition: Finally, the piperazine derivative is reacted with ethanolamine to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfanyl oxidation.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride for nitro group reduction.
Substitution: Halogenation using bromine or chlorination using chlorine gas under UV light.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structural features may make it useful in the development of advanced materials, such as polymers or nanomaterials.
Biological Research: It could be used as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,3,4-tetrazole: Shares the tetrazole moiety but lacks the piperazine and nitro groups.
4-nitrophenylpiperazine: Contains the piperazine and nitro groups but lacks the tetrazole moiety.
2-(4-{4-nitrophenyl}piperazin-1-yl)ethan-1-ol: Similar structure but without the sulfanyl and tetrazole groups.
Uniqueness
The combination of the tetrazole, sulfanyl, nitro, and piperazine groups in 2-(4-{4-nitro-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]phenyl}piperazin-1-yl)ethan-1-ol makes it unique. This structural complexity may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-[4-nitro-3-(1-phenyltetrazol-5-yl)sulfanylphenyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c27-13-12-23-8-10-24(11-9-23)16-6-7-17(26(28)29)18(14-16)30-19-20-21-22-25(19)15-4-2-1-3-5-15/h1-7,14,27H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBRSZQAIKPQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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